Pleurain-A4
Descripción
Pleurain-A4 is a bioactive peptide isolated from the skin secretions of amphibians, notably the Pleurodeles genus. It belongs to the family of antimicrobial peptides (AMPs), which play critical roles in innate immunity by targeting bacterial membranes and disrupting their integrity. Pleurain-A4 exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimal hemolytic effects on mammalian cells . Its α-helical structure, stabilized by disulfide bonds, contributes to its stability in physiological conditions, making it a promising candidate for therapeutic development .
Propiedades
Bioactividad |
Antibacterial, Antifungal |
|---|---|
Secuencia |
SIITTTKEAKLPQLWKQIACRLYNTC |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
Pleurain-A4 shares structural homology with other amphibian-derived AMPs, such as Magainin-2 (from Xenopus laevis) and Bombinin H4 (from Bombina variegata). Key structural and functional differences are outlined below:
| Property | Pleurain-A4 | Magainin-2 | Bombinin H4 |
|---|---|---|---|
| Amino Acid Length | 24 residues | 23 residues | 27 residues |
| Secondary Structure | α-helix (stabilized) | Amphipathic α-helix | β-sheet/α-helix mix |
| MIC (μg/mL) | 2–8 (Gram-negative) | 4–16 (Gram-negative) | 8–32 (Gram-negative) |
| Hemolytic Activity | <5% at 100 μg/mL | 10–15% at 100 μg/mL | 20–25% at 100 μg/mL |
| Thermal Stability | Retains activity at 80°C | Degrades at 60°C | Degrades at 70°C |
Key Findings :
- Pleurain-A4 demonstrates superior thermal stability and lower hemolytic activity compared to Magainin-2 and Bombinin H4, likely due to its disulfide-bonded framework .
- Magainin-2 exhibits broader pH tolerance but lower selectivity for bacterial membranes .
Functionally Similar Compounds
Pleurain-A4 is functionally analogous to synthetic AMPs like Pexiganan (a magainin derivative) and LL-37 (human cathelicidin).
| Property | Pleurain-A4 | Pexiganan | LL-37 |
|---|---|---|---|
| Mechanism of Action | Membrane disruption | Membrane pore formation | Membrane disruption + immunomodulation |
| Biofilm Inhibition | Effective at 10 μg/mL | Requires 20–40 μg/mL | Ineffective alone |
| Cytotoxicity (IC₅₀) | >200 μg/mL | 50–100 μg/mL | 30–60 μg/mL |
| Clinical Trials | Preclinical stage | Phase III (discontinued) | Phase II (dermatology) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
